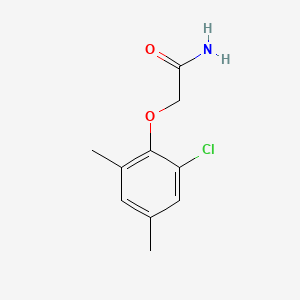
2-(2-Chloro-4,6-dimethylphenoxy)acetamide
Overview
Description
2-(2-Chloro-4,6-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide and is characterized by the presence of a chloro and dimethylphenoxy group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide typically involves the reaction of 2-chloro-4,6-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloro-4,6-dimethylphenol+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of phenolic oxides.
Reduction: Formation of amines or alcohols depending on the reducing agent used.
Scientific Research Applications
2-(2-Chloro-4,6-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The chloro and dimethylphenoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(2-Chloro-4,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide
- 2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Uniqueness
2-(2-Chloro-4,6-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXRQUGFQDSQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033404.png)
![2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033405.png)
![4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B3033406.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033409.png)
![4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B3033410.png)
![4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B3033411.png)
![4-Chloro-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033413.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)
![2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033416.png)
![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)
![(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3033421.png)
![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3033422.png)
![3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B3033423.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B3033427.png)
